molecular formula C19H21NO3 B2641448 [4-[(4-Methoxyphenyl)methylideneamino]phenyl] 2,2-dimethylpropanoate CAS No. 331460-52-7

[4-[(4-Methoxyphenyl)methylideneamino]phenyl] 2,2-dimethylpropanoate

Cat. No. B2641448
CAS RN: 331460-52-7
M. Wt: 311.381
InChI Key: PECKCKSCGNVGAW-DEDYPNTBSA-N
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Description

“[4-[(4-Methoxyphenyl)methylideneamino]phenyl] 2,2-dimethylpropanoate” is a chemical compound. It’s related to a class of compounds synthesized via the Schiff bases reduction route . These compounds are important starting materials for the synthesis of many other compounds such as azo dyes and dithiocarbamate .


Synthesis Analysis

The synthesis of these compounds involves the alkylation of primary amines and ammonia, reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4, tin, or iron . NaBH4 is a powerful reducing agent used for the reduction of different functional groups .


Molecular Structure Analysis

The molecular structure of this compound consists of asymmetric units of C16H20N2O and C14H15NO2 in orthorhombic and monoclinic crystal systems, respectively . The molecular structures of the compounds are stabilized by secondary intermolecular interactions .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include N-alkylation of primary amines and ammonia, reduction of nitriles and amides . NaBH4 is a powerful reducing agent that has been used for the reduction of different functional groups .

Scientific Research Applications

Molecular Synthesis and Structural Analysis

Research has led to the development of various compounds through molecular synthesis routes that involve components structurally related to [4-[(4-Methoxyphenyl)methylideneamino]phenyl] 2,2-dimethylpropanoate. For instance, compounds synthesized via Schiff bases reduction route have been analyzed for their molecular structures, showcasing the importance of such molecules in the synthesis of azo dyes and dithiocarbamate, highlighting their foundational role in developing materials with potential applications in dyes and therapeutics (Ajibade & Andrew, 2021).

Photophysical and Photochemical Properties

Studies on the photochemical behavior of trans-4-(N-arylamino)stilbene derivatives, which are structurally similar to the compound , have revealed significant insights into the effects of substituents on their photophysical properties. These findings are pivotal for understanding the photostability and photoactivation processes of organic compounds, which can be crucial for developing new photodynamic therapy drugs and photosensitive materials (Yang et al., 2004).

Liquid Crystalline Properties

The synthesis and investigation of Schiff base ester liquid crystal compounds, including those with arylideneamino phenyl groups, have expanded the understanding of mesophase formation and stability. Such research provides insights into the design and development of liquid crystal displays (LCDs) and other devices that rely on the unique optical properties of liquid crystals for functionality (Hagar et al., 2019).

Antimicrobial and Antiviral Applications

The synthesis and characterization of compounds derived from [4-[(4-Methoxyphenyl)methylideneamino]phenyl] 2,2-dimethylpropanoate have been explored for their antimicrobial activities. Such studies are foundational for the development of new antimicrobial agents that can be used to combat resistant bacterial and fungal strains, contributing to the field of medicinal chemistry and pharmaceuticals (Obasi et al., 2016).

Future Directions

The compounds synthesized via the Schiff bases reduction route, including “[4-[(4-Methoxyphenyl)methylideneamino]phenyl] 2,2-dimethylpropanoate”, are important starting materials for the synthesis of many compounds such as azo dyes and dithiocarbamate . This suggests potential future directions in the synthesis of these and related compounds.

properties

IUPAC Name

[4-[(4-methoxyphenyl)methylideneamino]phenyl] 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-19(2,3)18(21)23-17-11-7-15(8-12-17)20-13-14-5-9-16(22-4)10-6-14/h5-13H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PECKCKSCGNVGAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-[(4-Methoxyphenyl)methylideneamino]phenyl] 2,2-dimethylpropanoate

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